
2-(Dipentylamino)indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dipentylamino)indene-1,3-dione is a synthetic organic compound that belongs to the class of indandione derivatives. Indandione derivatives are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The unique structure of this compound, which includes an indene-1,3-dione core substituted with a dipentylamino group, makes it a compound of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)indene-1,3-dione typically involves the nucleophilic addition of dipentylamine to an indene-1,3-dione precursor. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the nucleophilic attack and subsequent formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
化学反应分析
Types of Reactions: 2-(Dipentylamino)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indene-1,3-dione core to indane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Indane derivatives.
Substitution: Halogenated or aminated indene derivatives.
科学研究应用
2-(Dipentylamino)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and photoinitiators for polymerization.
作用机制
The mechanism of action of 2-(Dipentylamino)indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a variety of biomolecules.
相似化合物的比较
2-(Dipentylamino)indene-1,3-dione can be compared with other indandione derivatives such as:
Indane-1,3-dione: A simpler structure without the dipentylamino group, used in similar applications but with different reactivity.
2-(Diethylamino)indene-1,3-dione: A similar compound with a diethylamino group instead of a dipentylamino group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indandione derivatives.
属性
CAS 编号 |
5429-77-6 |
|---|---|
分子式 |
C19H27NO2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
2-(dipentylamino)indene-1,3-dione |
InChI |
InChI=1S/C19H27NO2/c1-3-5-9-13-20(14-10-6-4-2)17-18(21)15-11-7-8-12-16(15)19(17)22/h7-8,11-12,17H,3-6,9-10,13-14H2,1-2H3 |
InChI 键 |
ZTRDBOKYURIPGB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCCCC)C1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


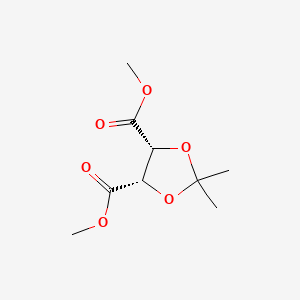
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
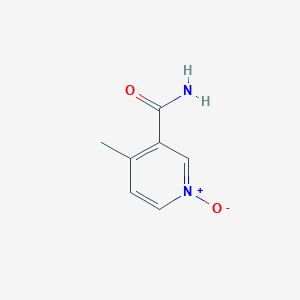
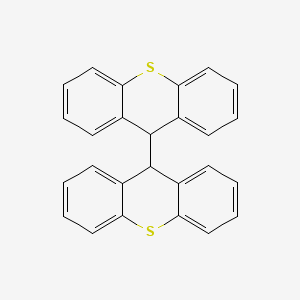
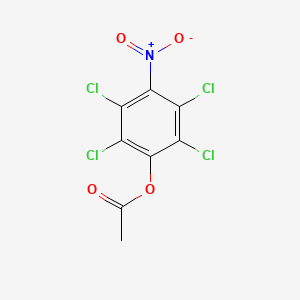
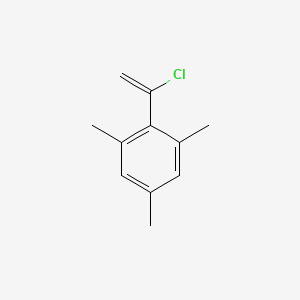
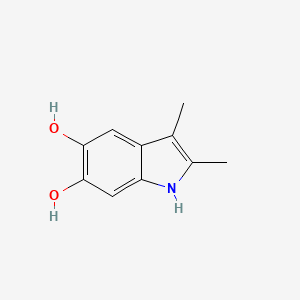
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
